Z-L-Methionyl glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

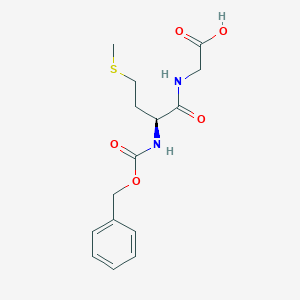

Z-L-Methionyl glycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. Methionine is an essential amino acid, meaning it must be obtained through diet, and it plays a critical role in various physiological functions. Glycine, on the other hand, is the simplest amino acid and is involved in numerous metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Methionyl glycine typically involves the coupling of methionine and glycine. One common method is the use of peptide synthesis techniques, where the carboxyl group of methionine is activated and then coupled with the amino group of glycine. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes. Methionine can be produced by microbial fermentation, followed by enzymatic conversion to the desired dipeptide. This method is eco-sustainable and can be optimized through strain development and enzyme engineering .

Análisis De Reacciones Químicas

Types of Reactions: Z-L-Methionyl glycine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of oxidized methionine residues back to methionine.

Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various coupling reagents like DCC and NHS are used for peptide bond formation

Major Products:

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Peptide derivatives with modified amino or carboxyl groups.

Aplicaciones Científicas De Investigación

Z-L-Methionyl glycine has several scientific research applications:

Chemistry: Used in the study of peptide synthesis and protein structure.

Biology: Investigated for its role in protein synthesis and metabolic pathways.

Medicine: Potential therapeutic applications due to the essential nature of methionine and its involvement in various physiological processes.

Industry: Used in the production of nutritional supplements and as a feed additive

Mecanismo De Acción

The mechanism of action of Z-L-Methionyl glycine involves its incorporation into proteins during synthesis. Methionine serves as a methyl donor in transmethylation reactions, which are crucial for various metabolic processes. Glycine acts as a precursor for the synthesis of other amino acids and is involved in the formation of collagen and other proteins .

Comparación Con Compuestos Similares

L-Methionyl-L-glycine: Another dipeptide with similar properties.

L-Glycyl-L-methionine: An isomeric dipeptide with glycine and methionine in reverse order.

Uniqueness: Z-L-Methionyl glycine is unique due to its specific sequence and the presence of the Z-protecting group, which can influence its reactivity and stability. This compound is often used in studies to understand the role of methionine in protein synthesis and its potential therapeutic applications .

Actividad Biológica

Z-L-Methionyl glycine (Z-L-MG) is a dipeptide formed from the amino acids methionine and glycine, which has garnered attention for its potential biological activities. This article explores the biological activity of Z-L-MG, focusing on its metabolic roles, therapeutic potential, and implications in various health conditions.

1. Metabolic Pathways Involving this compound

Z-L-MG is linked to several metabolic pathways that are crucial for maintaining cellular function and homeostasis. Methionine, as a precursor to S-adenosylmethionine (SAM), plays a significant role in methylation processes, which are essential for gene expression regulation and cellular signaling. Glycine, on the other hand, is involved in the synthesis of proteins and serves as a neurotransmitter.

Table 1: Key Metabolic Functions of Methionine and Glycine

| Amino Acid | Metabolic Role | Pathway |

|---|---|---|

| Methionine | Precursor of SAM | Methylation reactions |

| Glycine | Protein synthesis, neurotransmitter | Glycine metabolism to serine and other metabolites |

2.1 Antioxidant Properties

Research indicates that Z-L-MG exhibits antioxidant properties, which can mitigate oxidative stress. The antioxidant activity is primarily attributed to the presence of methionine, which can scavenge free radicals and enhance the activity of antioxidant enzymes.

2.2 Anti-inflammatory Effects

Z-L-MG has been shown to reduce inflammatory markers in various models. The modulation of cytokine production suggests a potential therapeutic role in inflammatory diseases. For instance, studies have indicated that glycine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

3.1 Glycine's Role in Cancer Progression

A study highlighted the role of glycine in multiple myeloma (MM) progression. Elevated glycine levels were associated with poor prognosis in MM patients, suggesting that glycine metabolism may be a target for therapeutic intervention .

- Clinical Findings:

- Elevated glycine concentrations were found in bone marrow (BM) liquid and plasma from MM patients.

- Glycine deprivation inhibited MM cell proliferation both in vitro and in vivo.

3.2 Methionine Metabolism in Liver Diseases

Research has shown that methionine metabolism is crucial for liver health. Alterations in methionine metabolism can lead to liver diseases, including non-alcoholic fatty liver disease (NAFLD). Z-L-MG may play a role in mitigating these effects by supporting normal methionine cycle activity .

4. Potential Therapeutic Applications

Given its biological activities, Z-L-MG holds promise for several therapeutic applications:

- Neuroprotection: Due to its role as a neurotransmitter, glycine supplementation may offer neuroprotective benefits.

- Cancer Therapy: Targeting glycine metabolism could enhance the efficacy of existing cancer therapies by depriving cancer cells of essential nutrients.

- Metabolic Disorders: Z-L-MG may support metabolic health by regulating amino acid levels and reducing oxidative stress.

5.

This compound is a compound with significant biological activity due to its constituent amino acids' roles in various metabolic pathways. Its antioxidant and anti-inflammatory properties present promising avenues for research into therapeutic applications across several health conditions, particularly in cancer and metabolic disorders.

Further studies are required to fully elucidate the mechanisms underlying these effects and explore the potential clinical applications of Z-L-MG.

Propiedades

IUPAC Name |

2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCXGVZPVRHHBX-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.